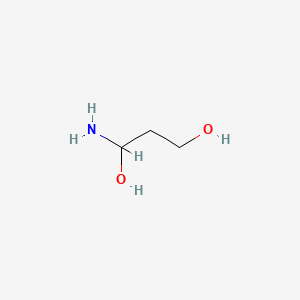

(R)-1-Amino-propane-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H9NO2 |

|---|---|

Molecular Weight |

91.11 g/mol |

IUPAC Name |

1-aminopropane-1,3-diol |

InChI |

InChI=1S/C3H9NO2/c4-3(6)1-2-5/h3,5-6H,1-2,4H2 |

InChI Key |

DOGCTUGYGZGSFX-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)C(N)O |

Origin of Product |

United States |

Advanced Methodologies for Stereoselective Synthesis of R 1 Amino Propane 1,3 Diol

Enantioselective and Diastereoselective Synthetic Strategies

The synthesis of enantiomerically pure (R)-1-amino-propane-1,3-diol necessitates strategies that can introduce and control two stereocenters. The primary approaches involve the asymmetric transformation of prochiral precursors or the resolution of racemic mixtures.

A key strategy for establishing the chiral carbinol center of this compound involves the asymmetric reduction of a corresponding ketone precursor. This approach is highly effective when a suitable chiral catalyst or reagent is employed to control the facial selectivity of hydride delivery to the carbonyl group.

For instance, the asymmetric reduction of a protected amino ketone, such as 3-(benzyloxy)-1-(tert-butoxycarbonylamino)propan-2-one, can be achieved using chiral borane (B79455) reagents or catalytic systems involving transition metals like ruthenium or rhodium complexed with chiral ligands. The choice of catalyst is critical for achieving high enantiomeric excess (e.e.).

Table 1: Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst/Reagent | Ligand | Typical Substrate | Product Configuration | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Borane (BH3) | (R)-2-Methyl-CBS-oxazaborolidine | α-Amino Ketone | (R)-Amino Alcohol | >95% |

Note: This table represents typical results for analogous systems and may vary based on specific substrate and reaction conditions.

Stereocontrolled aminohydroxylation reactions provide a direct route to amino alcohols from prochiral alkenes. The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for this transformation. By using an appropriate chiral ligand, typically derived from cinchona alkaloids, an alkene precursor can be converted into an amino alcohol with high enantioselectivity. For the synthesis of this compound, a suitable starting material would be an allyl alcohol derivative. The reaction introduces both the amino and hydroxyl groups across the double bond in a stereospecific syn or anti fashion, depending on the reagents and ligands used.

The desymmetrization of a prochiral or meso compound is an elegant strategy that can be highly efficient. Starting from a symmetrical 1,3-propanediol (B51772) derivative, a chiral catalyst can selectively functionalize one of the two enantiotopic hydroxyl groups, thereby creating the desired chiral center.

Enzymes, particularly lipases, are highly effective catalysts for the enantioselective monofunctionalization of diols. In the presence of an acyl donor like vinyl acetate, a lipase (B570770) can catalyze the selective acylation of one hydroxyl group in a prochiral 1,3-diol. This enzymatic process can yield monoacylated products with very high enantiomeric excess. The resulting chiral monoester can then be further manipulated to install the amino group, leading to the target this compound. Non-enzymatic catalysts, such as chiral phosphines or transition metal complexes, have also been developed for the desymmetrization of diols through acylation or silylation.

Chiral hemiboronic acids have emerged as effective catalysts for the desymmetrization of 1,3-diols. These catalysts can form a transient chiral boronate ester with the diol, activating one of the hydroxyl groups for subsequent reaction. This activation directs a nucleophile or an acylating agent to one specific hydroxyl group, leading to a monofunctionalized product with high enantioselectivity. This method offers a powerful alternative to enzymatic approaches for creating chiral building blocks from symmetrical diols.

Kinetic resolution is a widely used technique for separating a racemic mixture of a chiral compound. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution is a particularly common and effective approach. Lipases, such as Candida antarctica lipase B (CALB), are frequently used to resolve racemic mixtures of aminodiol precursors through enantioselective acylation. For example, in a racemic mixture of an N-protected 1-amino-propane-1,3-diol, the enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. This allows for the separation of the unreacted (R)-enantiomer from its acylated (S)-counterpart. The efficiency of the resolution is often high, yielding the desired (R)-enantiomer with excellent enantiopurity.

Table 2: Lipase-Catalyzed Kinetic Resolution of Aminodiol Derivatives

| Enzyme | Acylating Agent | Substrate | Product Recovered | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Racemic N-Boc-1-amino-propane-1,3-diol | (R)-N-Boc-1-amino-propane-1,3-diol | >99% |

Note: The specific enantiomer that reacts faster may vary depending on the enzyme and substrate.

Desymmetrization of Prochiral 1,3-Propanediol Derivatives

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes and microorganisms in organic synthesis offers high selectivity under mild reaction conditions. nih.gov These biocatalytic methods are increasingly applied to the production of chiral amino alcohols like this compound. rsc.org

Engineered Enzyme Systems for Stereoselective this compound Analogues

Engineered enzymes are becoming instrumental in the synthesis of chiral molecules. Threonine aldolases, for instance, are highly stereospecific and have been used in combination with other enzymes, such as tyrosine decarboxylases, to create chiral β-amino alcohols. google.com This two-step enzymatic cascade can be performed in a single pot, offering an efficient route from inexpensive starting materials. google.com

Transaminases (Tams) represent another powerful tool, converting carbonyl groups directly to amino groups with high stereoselectivity and without the need for redox cofactor recycling. researchgate.net An ω-transaminase from Chromobacterium violaceum has demonstrated high stereoselectivity in forming (2S)-2-amino-1-phenyl-1,3-propanediols with over 99% enantiomeric excess (ee). researchgate.net While not directly synthesizing the title compound, this highlights the potential of engineered transaminases for producing chiral aminodiols.

A multi-enzyme cascade involving a transketolase and a ω-transaminase has been successfully employed for the synthesis of chiral aminodiols. researchgate.net For example, (2S,3S)-2-aminopentane-1,3-diol was synthesized from achiral substrates, showcasing the power of combining different enzyme classes. researchgate.net Such systems can be optimized for the production of various chiral amino alcohols.

Microorganism-Mediated Transformations for Chiral Amino Diol Production

Whole-cell biocatalysis provides a practical alternative to using isolated enzymes. nih.gov Microorganisms can be utilized for stereoselective transformations to produce chiral amino alcohols. nih.gov For instance, various yeast and bacteria strains have been screened for their ability to stereoselectively oxidize meso diols to chiral lactones, which can be precursors to chiral diols. mdpi.com

The production of chiral amino alcohols from renewable resources is an emerging area. sci-hub.se For example, L-lysine has been used as a starting material to produce chiral amino alcohols like (R)-1,5-diaminopentan-2-ol through stereoselective oxidation and decarboxylation steps. sci-hub.se While not directly producing this compound, this demonstrates the feasibility of using microbial fermentation to create valuable chiral building blocks.

The table below summarizes examples of microorganism-mediated transformations for producing chiral compounds relevant to amino diol synthesis.

| Microorganism/Enzyme System | Substrate | Product | Key Features |

| Chromobacterium violaceum ω-TAm | 1,3-dihydroxy-1-phenylpropan-2-one | (2S)-2-amino-1-phenyl-1,3-propanediols | >99% ee, high stereoselectivity. researchgate.net |

| Transketolase/ω-Transaminase Cascade | Propanal and hydroxypyruvate | (2S,3S)-2-aminopentane-1,3-diol | Multi-enzyme one-pot synthesis. researchgate.net |

| Yarrowia lipolytica AR71 | Bicyclic meso diol | (+)-(3aR,4S,7R,7aS)-lactone | Stereoselective oxidation. mdpi.com |

Synthesis via Strategic Rearrangements and Cyclizations

Strategic chemical transformations involving ring-opening reactions and cyclic intermediates provide powerful routes to stereochemically defined amino diols.

Ring-Opening Reactions with Stereochemical Control

The asymmetric ring-opening of epoxides is a well-established method for creating vicinal amino alcohols. mdpi.com Metal-salen complexes are effective catalysts for the hydrolytic kinetic resolution of terminal epoxides, which can lead to enantiomerically enriched diols. mdpi.com For example, the synthesis of (S)-3-chloropropane-1,2-diol has been achieved with high enantiomeric excess using a "double resolution" strategy. mdpi.com Such diols are versatile precursors for further transformations into amino diols.

A modular approach using halohydrin dehalogenases allows for the production of highly functionalized enantiopure C3-building blocks from achiral starting materials. rsc.org Depending on the reaction conditions, either (R)-3-chloro-1,2-propanediol or (R)-glycidol can be produced with excellent enantiomeric excess. rsc.org These building blocks are readily converted to the desired amino diols.

Transformations Involving Oxazolidine (B1195125) and Thiazolidine Intermediates

Oxazolidines serve as valuable cyclic intermediates in the synthesis of amino alcohols. researchgate.net They can be formed from the reaction of an amino alcohol like serinol with aldehydes or ketones. polimi.it The subsequent ring-opening of these oxazolidines can yield the desired amino diol. researchgate.net The stereochemistry of the final product is often controlled by the stereochemistry of the starting amino alcohol and the reaction conditions for ring cleavage. beilstein-journals.org

Thiazolidine intermediates, formed from the reaction of aminothiols with aldehydes, also provide a pathway to amino alcohols. researchgate.netresearchgate.net The synthesis of 2-aryl-4,4-bis(hydroxymethyl)-1,3-thiazolidines has been reported, which can be further functionalized. researchgate.net These heterocyclic systems can undergo rearrangements and subsequent transformations to afford functionalized amino diols. researchgate.netresearchgate.net

The table below details the synthesis of oxazolidine and imine derivatives from serinol.

| Carbonyl Compound | Product Type | Reaction Conditions | Yield (%) |

| Aromatic/Sterically Hindered Aldehydes/Ketones | Imine | Solvent-free, catalyst-free heating | High |

| Aldehydes/Ketones with Limited Steric Hindrance | 1,3-Oxazolidine | Solvent-free, catalyst-free | High |

| 1-Phenylethanone | Imine | 130°C, 2h | 83 acs.org |

| 9H-Fluoren-9-one | Imine | 130°C, 6h | 80 acs.org |

| Benzophenone | Imine | 180°C, 3h | 85 acs.org |

Green Chemistry and Sustainable Synthetic Pathways for this compound

Green chemistry principles are increasingly influencing the design of synthetic routes to minimize environmental impact. iupac.org This includes the use of renewable feedstocks, solvent-free reactions, and catalytic methods. rsc.orgethernet.edu.et

The synthesis of imines and 1,3-oxazolidines from 2-amino-1,3-propanediol (B45262) (serinol) has been achieved under solvent-free and catalyst-free conditions, adhering to green chemistry principles. polimi.itacs.org The selectivity towards either the imine or the oxazolidine is controlled by the steric and electronic properties of the carbonyl compound. polimi.it This approach improves mass efficiency and reduces waste. polimi.it

Biocatalytic routes inherently align with green chemistry by utilizing enzymes that operate under mild conditions in aqueous environments. nih.gov The development of biocatalysts for the production of chiral amines and amino alcohols from renewable resources is a key area of sustainable chemistry research. rsc.org The use of enzymes, as detailed in section 2.2, offers a sustainable alternative to traditional chemical methods that often rely on harsh reagents and protecting groups. nih.gov

One-Pot Asymmetric Synthesis Strategies

One-pot synthesis strategies offer an efficient and environmentally friendly approach by minimizing intermediate isolation and purification steps. rsc.org A notable one-pot, two-step cascade reaction for the deracemization of α-chiral primary amines utilizes ω-transaminases. researchgate.net This method involves an initial kinetic resolution of the racemic amine, followed by the enantioselective amination of the resulting ketone, thereby achieving a formal stereoinversion of one enantiomer. researchgate.net

Another approach involves the diastereoselective addition of metalloenamines, derived from N-sulfinyl imines, to aldehydes. nih.gov Subsequent reduction of the β-hydroxy-N-sulfinyl imine products can yield either syn- or anti-1,3-amino alcohol derivatives with high diastereomeric ratios, depending on the reducing agent used (catecholborane for syn and LiBHEt3 for anti). nih.gov

Researchers have also developed a one-pot diastereocontrolled synthesis of chiral syn-1,3-diol derivatives through the chemical fixation of CO2 followed by bromocyclization of chiral homoallylic alcohols. nih.gov This method demonstrates excellent yield and stereocontrol, and its utility has been proven in the pilot-plant-scale synthesis of statins. nih.gov

Furthermore, environmentally friendly and regioselective one-pot syntheses of imines and oxazolidine derivatives from serinol (2-aminopropane-1,3-diol) have been reported. acs.org These reactions pave the way for the selective synthesis of bio-based chemicals. acs.org

| Strategy | Key Reagents/Catalysts | Key Features | Reference |

| Deracemization Cascade | ω-Transaminases | One-pot, two-step reaction; formal stereoinversion. | researchgate.net |

| Metalloenamine Addition | N-sulfinyl imines, Aldehydes, Catecholborane/LiBHEt3 | Highly diastereoselective; produces syn- or anti-isomers. | nih.gov |

| Carboxylation/Bromocyclization | Chiral homoallylic alcohols, CO2, tBuOBr | One-pot; excellent yield and stereocontrol. | nih.gov |

| Imine/Oxazolidine Synthesis | Serinol, Aldehydes/Ketones | Environmentally friendly; regioselective. | acs.org |

Hydrogen Transfer Catalysis in Amination of Propanediols

Hydrogen transfer catalysis represents a powerful tool for the amination of diols, including 1,3-propanediol, a precursor for aminopropanediols. rsc.orgresearchgate.net Iridium catalysts, particularly those of the [Cp*IrCl2(NHC)] type (where NHC is an N-heterocyclic carbene), have shown significant activity in this transformation. researchgate.netmdpi.com These reactions, often referred to as hydrogen borrowing or hydrogen transfer methodology, proceed via the dehydrogenation of the alcohol to an aldehyde intermediate, which then reacts with an amine. researchgate.netmdpi.com

The reaction conditions, such as the solvent and the ratio of diol to amine, can be adjusted to control the product distribution. rsc.orgresearchgate.net For instance, using an N-heterocyclic carbene piano stool complex like [Cp*IrCl2(bmim)] in toluene (B28343) or an ionic liquid allows for the tuning of the amination and dehydration products. rsc.orgresearchgate.net Research has demonstrated the synthesis of secondary amines from 1,3-propanediol using this approach. researchgate.net

| Catalyst | Substrates | Key Transformation | Reference |

| [CpIrCl2(NHC)] complexes | 1,3-Propanediol, Amines | Amination via hydrogen transfer | researchgate.netmdpi.com |

| [CpIrCl2(bmim)] | 1,3-Propanediol, Aniline | Amination and dehydration | rsc.orgresearchgate.net |

Utilization of Bio-renewable Platform Chemicals

The synthesis of this compound and related compounds is increasingly benefiting from the use of bio-renewable platform chemicals. nih.gov 1,3-Propanediol (1,3-PDO), which can be produced through the fermentation of glycerol (B35011) from biodiesel production, is a key bio-based intermediate. researchgate.netnih.gov The conversion of such biomass-derived chemicals into valuable products is a cornerstone of a more sustainable chemical industry. researchgate.netmdpi.com

Glycerol itself, a readily available byproduct of the biodiesel industry, serves as a feedstock for producing various platform chemicals, including 1,3-propanediol. nih.gov The fermentation of glycerol using genetically modified microorganisms like Clostridium acetobutylicum can lead to high yields of 1,3-PDO. nih.gov

Furthermore, 2-amino-1,3-propanediols are themselves considered a versatile platform for synthesizing other valuable molecules, such as functional aliphatic cyclic carbonate monomers. rsc.org This highlights the potential for creating a cascade of bio-based products from simple, renewable starting materials. The use of bio-based platform molecules extends to a variety of nitrogen-containing chemicals, including amino acids and furan (B31954) amines, through sustainable catalytic routes like amination. researchgate.net

| Bio-renewable Feedstock | Platform Chemical | Target Product Class | Reference |

| Glycerol | 1,3-Propanediol | Aminopropanediols | researchgate.netnih.gov |

| 2-Amino-1,3-propanediols | - | Functional cyclic carbonates | rsc.org |

| Various biomass fractions | Various platform molecules | Amines, amino acids | researchgate.net |

R 1 Amino Propane 1,3 Diol As a Versatile Chiral Building Block and Ligand

Chiral Auxiliaries in Asymmetric Organic Transformations

(R)-1-Amino-propane-1,3-diol serves as a valuable chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary guides the formation of one stereoisomer over another, after which it can be removed and potentially recovered. Amino alcohols, in particular, are an important class of chiral auxiliaries.

Facilitating the Production of Enantiomerically Pure Compounds

The primary function of a chiral auxiliary like this compound is to enable the synthesis of enantiomerically pure compounds, which is crucial in fields such as pharmaceuticals where a specific enantiomer often possesses the desired therapeutic activity. By attaching the chiral auxiliary to a starting material, a new chiral center is introduced, leading to the formation of diastereomers in subsequent reactions. These diastereomers have different physical properties and can be separated. The final step involves the removal of the auxiliary to yield the enantiomerically enriched target molecule. The use of chiral auxiliaries is a well-established strategy for producing the desired stereoisomer of a given compound. wikipedia.org

The effectiveness of this process relies on the auxiliary's ability to create a sterically biased environment, forcing reagents to approach the reacting center from a specific direction. This control over the reaction pathway is fundamental to achieving high stereoselectivity. wikipedia.org

Construction of Complex Polyketide Architectures

Polyketides are a diverse class of natural products that often feature complex stereochemical arrangements, including 1,3-polyol units. frontiersin.org The stereoselective synthesis of these structures is a significant challenge in organic chemistry. Chiral building blocks derived from molecules like this compound can be instrumental in constructing these intricate architectures. The inherent 1,3-diol structure provides a ready-made stereocenter that can be incorporated into the growing polyketide chain.

Iterative strategies, where a sequence of reactions is repeated to build up the carbon skeleton, are often employed in polyketide synthesis. frontiersin.org The use of chiral 1,3-diol units in these iterative processes helps to set the stereochemistry at multiple points along the molecule's backbone, leading to the desired complex target. Methodologies for the stereoselective introduction of 1,3-diols are a cornerstone of modern polyketide synthesis. frontiersin.org

Precursor for Advanced Chiral Ligands in Catalysis

Beyond its role as a transient auxiliary, this compound is a key starting material for the synthesis of more elaborate chiral ligands used in asymmetric catalysis. Chiral amino alcohols are common precursors for a wide range of functional molecules and ligands. scirp.org

Design and Synthesis of Amino Alcohol-Based Ligands

The bifunctional nature of this compound, possessing both amino and hydroxyl groups, allows for versatile chemical modifications to create a library of chiral ligands. researchgate.net For instance, the amino and hydroxyl groups can be reacted with various electrophiles to introduce phosphine, phosphinite, or other coordinating groups. This modular approach enables the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction. The synthesis often involves straightforward, high-yielding reactions, making these ligands accessible. scirp.orgorganic-chemistry.org

Table 1: Examples of Ligand Synthesis Steps from Amino Alcohols

| Step | Reagent/Reaction Type | Functional Group Introduced |

|---|---|---|

| 1 | Reaction with a chlorophosphine | Phosphinite group |

| 2 | Reductive amination | Substituted amine |

| 3 | Acylation | Amide or ester functionality |

Applications in Asymmetric Catalysis for Enantioselective Reactions

Ligands derived from chiral amino alcohols have proven effective in a multitude of enantioselective reactions. diva-portal.org One of the most studied applications is the catalytic enantioselective addition of organozinc reagents to aldehydes, which produces valuable chiral secondary alcohols. scirp.org In these reactions, the chiral ligand coordinates to the metal center (e.g., zinc), creating a chiral environment that dictates the facial selectivity of the nucleophilic attack on the aldehyde. This results in the preferential formation of one enantiomer of the product alcohol. The development of efficient ligands is a continuous effort to achieve high yields and enantioselectivities for a broad range of substrates. scirp.org

Cooperative Catalysis with Aminophosphinite Derivatives

Aminophosphinite ligands, which can be readily synthesized from amino alcohols like this compound, are effective in various catalytic transformations, including enantioselective acylations. organic-chemistry.orgnih.gov In some cases, these ligands can act as bifunctional catalysts. The phosphinite group can function as a Lewis base, activating the acylating agent, while the amino or hydroxyl portion of the original amino alcohol backbone can interact with the substrate through hydrogen bonding or other non-covalent interactions. This cooperative activation mechanism, where different parts of the catalyst work in concert, can lead to enhanced reactivity and stereoselectivity. organic-chemistry.org Such aminophosphinite derivatives have been successfully used for the asymmetric desymmetrization of meso-1,2-diols, achieving high enantiomeric excess. nih.gov

Intermediate in the Synthesis of Structurally Complex Molecules

This compound, a chiral 3-carbon synthon, serves as a pivotal intermediate in the construction of a wide array of structurally complex and biologically significant molecules. Its inherent chirality and bifunctional nature, possessing both amino and hydroxyl groups in a specific stereochemical arrangement, make it a valuable starting material for asymmetric synthesis. This allows for the efficient introduction of stereocenters, a critical aspect in the development of natural products, specialized chemical motifs, functional polymers, and advanced pharmaceutical agents.

Role in Natural Product Synthesis and Analogues (e.g., Dihydropyranones, Sphingolipids)

The structural backbone of this compound is found within a variety of natural products, most notably the sphingolipids. Sphingolipids are a class of lipids characterized by a sphingoid base backbone, such as sphingosine (B13886), which is a long-chain amino alcohol. nih.gov These compounds are essential components of cell membranes and play crucial roles in signal transmission and cell recognition. nih.govchemicalbook.com

The fundamental 2-amino-1,3-diol structure is the defining feature of sphingoid bases. For instance, the archetypal sphingosine is (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol. nih.gov this compound represents a simplified, chiral fragment of these complex structures, making it an invaluable building block for the synthesis of natural sphingolipids and their analogues. These synthetic analogues are crucial for studying the biological functions of sphingolipids and for developing potential therapeutic agents that target sphingolipid metabolism, which is often dysregulated in various diseases.

Research has also identified novel sphingophospholipids in microorganisms, such as a ceramide phosphate (B84403) derivative esterified to 3-aminopropane-1,2-diol found in a Gram-negative bacterium from sheep rumen. nih.gov The synthesis of such compounds and their analogues for biological evaluation relies on chiral aminodiol precursors.

| Compound Name | Core Structure | Significance |

|---|---|---|

| Sphingosine | (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol | Primary long-chain base in mammalian sphingolipids; involved in cell signaling. nih.gov |

| Sphinganine | (2S,3R)-2-aminooctadecane-1,3-diol | Saturated precursor to sphingosine in the de novo biosynthesis pathway. |

| Phytosphingosine | (2S,3S,4R)-2-aminooctadecane-1,3,4-triol | Common sphingoid base found in plants, yeasts, and mammals. |

| Ceramide phosphorylethanolamine | Ceramide linked to 3-aminopropane-1,2-diol via a phosphate group | A sphingophospholipid identified in certain bacteria, highlighting the structural diversity in nature. nih.gov |

Development of Specific Amino Alcohol Motifs (e.g., 1,3-amino alcohols)

The 1,3-amino alcohol motif is a privileged structural unit present in a diverse range of pharmaceuticals and biologically active natural products. acs.orgnih.gov Molecules like the HIV protease inhibitors lopinavir (B192967) and ritonavir (B1064) contain this specific arrangement. nih.gov this compound is a direct and enantiomerically pure source of the 1,3-amino alcohol scaffold, but significant research has also focused on developing advanced synthetic methods to create substituted analogues with precise stereochemical control.

Modern catalytic methods enable the highly selective synthesis of both syn and anti diastereomers of 1,3-amino alcohol precursors.

syn-1,3-Amino Alcohols: A method utilizing a Pd(II)/sulfoxide catalyst system facilitates the intramolecular allylic C-H amination of N-nosyl carbamates. This reaction proceeds under mild conditions with high chemoselectivity to furnish precursors to syn-1,3-amino alcohols. nih.gov

anti-1,3-Amino Alcohols: A distinct palladium-catalyzed approach using a Pd(II)/(±)-MeO-SOX ligand system allows for the stereoselective synthesis of anti-1,3-amino alcohol motifs. acs.orgnih.gov This method demonstrates high diastereoselectivity across a broad range of substrates, providing access to the alternative stereochemical configuration. acs.orgnih.gov

The development of these stereodivergent methods is crucial as the specific 3D arrangement of the amino and hydroxyl groups often dictates the biological activity of the final molecule. These advanced techniques, complemented by the availability of chiral building blocks like this compound, provide synthetic chemists with a powerful toolkit for the streamlined synthesis of complex molecules containing the 1,3-amino alcohol motif. nih.gov

| Method | Catalyst/Reagent System | Key Feature | Stereochemical Outcome |

|---|---|---|---|

| Intramolecular Allylic C-H Amination | Pd(II)/bis-sulfoxide catalyst, N-nosyl carbamate | Direct C-H functionalization under mild conditions. nih.gov | syn-1,3-amino alcohol precursors. nih.gov |

| Stereodivergent C-H Amination | Pd(II)/(±)-MeO-SOX catalyst, 2,5-dimethylbenzoquinone | Provides access to the opposite diastereomer with high selectivity. acs.orgnih.gov | anti-1,3-amino alcohol precursors. acs.orgnih.gov |

| Umpolung Coupling | Nucleophilic 2-azaallyl anions with epoxides | Direct coupling of imines and epoxides. acs.org | Yields 1,3-amino alcohols with high diastereoselectivity. acs.org |

Synthesis of Chiral Cyclic Carbonate Monomers and Polymers

There is a growing demand for biodegradable and biocompatible polymers for applications in medicine and environmentally friendly materials. mdpi.comnih.gov Amino acid- and diol-based polymers are of particular interest because their degradation products are expected to be non-toxic. nih.govnih.gov this compound serves as a versatile platform for the synthesis of functional, chiral cyclic carbonate monomers, which can subsequently be polymerized.

A general and efficient two-step strategy has been developed starting from 2-amino-1,3-propanediols: rsc.org

Chemo-selective Functionalization: The amino group is selectively reacted with a diverse range of electrophiles. This step introduces a desired functional group onto the aminodiol backbone.

Intramolecular Cyclization: The resulting functional diol intermediate is then cyclized, typically using an agent like ethyl chloroformate, to generate a six-membered cyclic carbonate monomer.

This approach allows for the concurrent installation of two different functional groups into the monomer structure. These chiral monomers can then undergo organo-catalytic ring-opening polymerization (ROP) to produce well-defined homopolymers and copolymers. rsc.org This methodology provides direct access to a new class of functional, biodegradable polymers, expanding the toolbox for creating advanced materials for biomedical uses. rsc.org

| Step | Description | Typical Reagents | Product |

|---|---|---|---|

| 1 | Chemo-selective reaction at the primary amine of the aminodiol. | Electrophiles (e.g., acyl chlorides, isocyanates, chloroformates). | Functionalized diol intermediate. rsc.org |

| 2 | Intramolecular cyclization of the diol intermediate. | Carbonyl sources (e.g., ethyl chloroformate, triphosgene). | Functional six-membered cyclic carbonate monomer. rsc.org |

Preparation of Advanced Pharmaceutical Intermediates

This compound and its close derivatives are prochiral compounds that serve as crucial intermediates in the production of various fine chemicals and pharmaceuticals. chemicalbook.com Their utility stems from their ability to provide a compact, chiral scaffold that can be elaborated into more complex molecular architectures.

One of the most significant applications is in the synthesis of non-ionic X-ray contrast agents. These agents are used extensively in medical imaging to enhance the visibility of internal body structures. This compound is a key precursor for agents such as Iopamidol and Iohexol. chemicalbook.comchemicalbook.com These molecules are complex, poly-iodinated aromatic compounds with multiple hydrophilic side chains derived from aminodiols, which impart the necessary water solubility and low toxicity. chemicalbook.com

Beyond contrast agents, these aminodiols are used to synthesize other important pharmaceutical building blocks:

Oxazolidinones: Chiral amino diols are used in the efficient synthesis of (R)- and (S)-5-hydroxymethyl-2-oxazolidinones, which are versatile intermediates for various nitrogen-containing targets. sigmaaldrich.com

Ceramide Analogues: Selective N-acylation of 3-amino-1,2-propanediol (B146019) is the first step in producing pseudo-ceramides, which are attractive active components in both pharmaceutical and cosmetic products. chemicalbook.com

Specialized Aminodiols: The core structure can be modified to produce drugs such as 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol, a modulator of sphingosine-1-phosphate receptors. google.com

The availability of enantiomerically pure aminodiols is thus critical for the efficient and stereocontrolled synthesis of a wide range of modern pharmaceutical products. sigmaaldrich.comgoogleapis.com

| Pharmaceutical Class/Intermediate | Specific Example | Role of the Aminodiol |

|---|---|---|

| Non-ionic X-ray Contrast Agents | Iopamidol, Iohexol | Provides the hydrophilic side chains essential for water solubility and biocompatibility. chemicalbook.comchemicalbook.com |

| Chiral Building Blocks | 5-hydroxymethyl-2-oxazolidinones | Serves as the starting material for these versatile synthetic intermediates. sigmaaldrich.com |

| Sphingosine-1-Phosphate (S1P) Receptor Modulators | Fingolimod analogues | Forms the core aminodiol structure of the drug molecule. google.com |

| Dermocosmetics / Pharmaceuticals | Pseudo-ceramides | Acts as the backbone for creating synthetic ceramide analogues for skin barrier repair. chemicalbook.com |

Advanced Spectroscopic and Structural Elucidation of R 1 Amino Propane 1,3 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For (R)-1-Amino-propane-1,3-diol, NMR is indispensable for verifying the carbon skeleton, identifying the position of substituents, and confirming stereochemistry.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The electron-withdrawing nature of the hydroxyl and amino groups deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield).

The proton at the chiral center (H1) is anticipated to appear as a multiplet due to coupling with the two diastereotopic protons on the adjacent C2 carbon. The protons on C3 (H3), adjacent to a hydroxyl group, would likely appear as a triplet. The protons on C2 (H2) would be a multiplet due to coupling with both H1 and H3. The protons of the amine (NH₂) and hydroxyl (OH) groups are typically broad singlets and their chemical shifts can vary depending on the solvent, concentration, and temperature. In deuterated solvents like D₂O, these labile protons will exchange with deuterium (B1214612) and their signals will disappear.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound. Note: Predicted values are based on the analysis of similar structures like 1,3-propanediol (B51772). Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H1 (-CH (NH₂)OH) | ~3.0 - 3.4 | Multiplet (dd) | J(H1, H2a), J(H1, H2b) |

| H2 (-CH₂-) | ~1.6 - 1.9 | Multiplet | J(H2a, H1), J(H2b, H1), J(H2a, H3), J(H2b, H3) |

| H3 (-CH₂ OH) | ~3.6 - 3.8 | Triplet (t) | J(H3, H2) |

| OH (on C1 and C3) | Variable (Broad s) | Singlet | N/A |

| NH₂ | Variable (Broad s) | Singlet | N/A |

The proton-decoupled ¹³C NMR spectrum of this compound will display three distinct signals, one for each carbon atom in its unique chemical environment. The carbons bonded to the electronegative oxygen and nitrogen atoms (C1 and C3) are expected to be deshielded and appear further downfield compared to the central methylene (B1212753) carbon (C2).

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Note: Predicted values are based on substituent effects and data from related compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-C H(NH₂)OH) | ~65 - 70 |

| C2 (-C H₂-) | ~35 - 40 |

| C3 (-C H₂OH) | ~60 - 65 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made in 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons. Cross-peaks would be expected between the H1 and H2 protons, and between the H2 and H3 protons, confirming the -CH(NH₂)OH-CH₂-CH₂OH connectivity of the carbon backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached. An HMQC or HSQC spectrum would show a correlation cross-peak between the H1 signal and the C1 signal, the H2 signals and the C2 signal, and the H3 signals and the C3 signal. This provides an unambiguous assignment of both the proton and carbon spectra.

While these techniques confirm connectivity, determining the absolute (R) stereochemistry typically requires more advanced NMR methods like using chiral solvating agents or derivatization to form diastereomers, which would exhibit distinct NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands from its amine and hydroxyl groups.

The most prominent feature would be a broad band in the 3200-3600 cm⁻¹ region, which corresponds to the O-H stretching vibrations of the alcohol groups, broadened due to hydrogen bonding. Overlapping in this region would be the N-H stretching vibrations of the primary amine, which typically appear as a medium-intensity doublet. Other key absorptions include C-H stretching just below 3000 cm⁻¹, C-O stretching in the 1050-1150 cm⁻¹ region, and C-N stretching around 1020-1250 cm⁻¹. The N-H bending vibration (scissoring) for a primary amine is also expected around 1590-1650 cm⁻¹.

Interactive Table 3: Characteristic IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch | Alcohol (H-bonded) |

| 3200 - 3500 | Medium | N-H Stretch | Primary Amine |

| 2850 - 2960 | Medium | C-H Stretch | Alkane |

| 1590 - 1650 | Medium | N-H Bend | Primary Amine |

| 1050 - 1150 | Strong | C-O Stretch | Alcohol |

| 1020 - 1250 | Medium-Weak | C-N Stretch | Amine |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation pattern. For this compound (molar mass: 91.11 g/mol ), the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will influence the resulting spectrum.

Under ESI conditions, the protonated molecule [M+H]⁺ at an m/z of 92.1 would be prominent. Under EI conditions, the molecular ion M⁺ at m/z 91 may be observed, but it is often weak for alcohols and amines. The fragmentation pattern is predictable and provides structural confirmation. Key fragmentation pathways include:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols, leading to a peak at m/z 73.

Loss of ammonia (B1221849) ([M-NH₃]⁺): A characteristic fragmentation for primary amines, resulting in a peak at m/z 74.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms is highly favorable. For instance, cleavage between C1 and C2 would yield a fragment of [CH(NH₂)OH]⁺ at m/z 46. Cleavage of the C2-C3 bond could lead to a [CH₂OH]⁺ fragment at m/z 31.

Interactive Table 4: Predicted Mass Spectrometry Fragments for this compound.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 92 | [C₃H₁₀NO₂]⁺ | Protonated Molecule [M+H]⁺ (ESI) |

| 91 | [C₃H₉NO₂]⁺˙ | Molecular Ion [M]⁺˙ (EI) |

| 74 | [C₃H₈O₂]⁺˙ | Loss of NH₃ |

| 73 | [C₃H₇NO]⁺˙ | Loss of H₂O |

| 46 | [CH₄NO]⁺ | α-cleavage at C1-C2 bond |

| 31 | [CH₃O]⁺ | Cleavage to form hydroxymethyl cation |

Chromatographic Techniques for Purity and Stereoisomer Analysis

Chromatographic methods are essential for assessing the chemical and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the benchmark technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the (R) and (S) enantiomers, causing them to elute at different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds, including amino alcohols.

Gas Chromatography (GC): Chiral GC can also be employed for enantiomeric separation. Due to the low volatility of the analyte, derivatization is often required. The amine and hydroxyl groups can be converted into less polar, more volatile derivatives (e.g., trifluoroacetyl or silyl (B83357) ethers). The separation is then performed on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.

Supercritical Fluid Chromatography (SFC): Chiral SFC is gaining popularity as a powerful alternative to HPLC for its faster analysis times and reduced organic solvent consumption. It utilizes supercritical CO₂ as the main mobile phase and is compatible with the same types of chiral stationary phases used in HPLC.

These techniques allow for the precise quantification of the enantiomeric excess (e.e.), a critical quality attribute for chiral compounds intended for use in stereospecific applications.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess (ee). uma.esnih.gov This method is of particular importance in assessing the purity of chiral compounds like this compound. heraldopenaccess.usworldwidejournals.com The fundamental principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. nih.gov

The determination of enantiomeric excess is crucial for controlling the purity of chiral pharmaceutical agents. heraldopenaccess.us A variety of chiral stationary phases are commercially available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for the separation of polar and ionic compounds such as amino alcohols. nih.gov For instance, macrocyclic glycopeptide CSPs, like those employing teicoplanin, are well-suited for resolving underivatized amino acid enantiomers due to their compatibility with both organic and aqueous mobile phases.

Detection in chiral HPLC is commonly achieved using non-specific detectors like UV or fluorescence detectors. uma.esheraldopenaccess.us In some cases, chiroptical detectors such as Circular Dichroism (CD) or Optical Rotation (OR) can be coupled with achiral HPLC to quantify enantiomeric excess. heraldopenaccess.us The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Representative Chiral HPLC Data for Enantiomeric Excess Determination of a Chiral Amino Alcohol

| Parameter | Value |

| Chromatographic Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time of (R)-enantiomer | 8.5 min |

| Retention Time of (S)-enantiomer | 10.2 min |

| Peak Area of (R)-enantiomer | 15200 |

| Peak Area of (S)-enantiomer | 150 |

| Calculated Enantiomeric Excess | 98.0% |

This table presents hypothetical data for illustrative purposes.

Method Development for Separation and Identification of Enantiomers

The development of a robust chiral HPLC method for the separation and identification of the enantiomers of 1-Amino-propane-1,3-diol requires a systematic approach due to the complex and analyte-specific nature of chiral recognition mechanisms. sigmaaldrich.com The process typically involves screening a variety of chiral stationary phases and mobile phase compositions to achieve optimal separation. sigmaaldrich.com

Key steps in method development include:

Column Selection: A range of CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptides, should be screened. sigmaaldrich.com For a polar molecule like 1-Amino-propane-1,3-diol, a macrocyclic glycopeptide column could be particularly effective.

Mobile Phase Optimization: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol), and additives (e.g., acids or bases like trifluoroacetic acid or diethylamine), is systematically varied to improve resolution and peak shape.

Parameter Adjustment: Other chromatographic parameters such as flow rate, column temperature, and injection volume are optimized to ensure reproducibility and efficiency of the separation.

The identification of the enantiomeric peaks is typically confirmed by comparing their retention times with those of authentic reference standards of the pure enantiomers. uma.es In the absence of pure standards, other techniques such as coupling the HPLC system to a mass spectrometer (MS) or a chiroptical detector can aid in identification. heraldopenaccess.us

Table 2: Illustrative Parameters for Chiral HPLC Method Development Screening

| CSP Type | Mobile Phase System | Organic Modifier | Additive |

| Polysaccharide (Cellulose-based) | Normal Phase | Isopropanol | Diethylamine |

| Polysaccharide (Amylose-based) | Normal Phase | Ethanol | Trifluoroacetic Acid |

| Macrocyclic Glycopeptide | Reversed Phase | Methanol | Formic Acid |

| Cyclodextrin-based | Reversed Phase | Acetonitrile | Acetic Acid |

This table provides examples of starting conditions for method development.

X-ray Crystallography for Definitive Absolute and Relative Stereochemistry Determination

X-ray crystallography is considered the definitive method for the unambiguous determination of the absolute and relative stereochemistry of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.netresearchgate.net This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of atoms. soton.ac.uk

The determination of the absolute configuration often relies on the anomalous dispersion effect, also known as the Bijvoet method. researchgate.net This effect becomes significant when the X-ray wavelength is near the absorption edge of a heavier atom present in the crystal structure. researchgate.net The differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l) allow for the assignment of the correct absolute configuration. researchgate.net For organic molecules composed primarily of light atoms (C, H, N, O), derivatization with a reagent containing a heavier atom (e.g., bromine) may be necessary to enhance the anomalous scattering effect.

Alternatively, the absolute configuration can be determined by co-crystallizing the analyte with a chiral molecule of a known absolute configuration, which serves as an internal reference. sci-hub.se The resulting diastereomeric salt or co-crystal allows for the determination of the unknown stereochemistry relative to the known reference.

Table 3: Hypothetical Crystallographic Data for this compound Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄BrNO₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |

| Flack Parameter | 0.02(3) |

| Conclusion | The value of the Flack parameter confirms the assigned (R) absolute configuration. |

This table presents hypothetical data for a brominated derivative of this compound to illustrate the principles of absolute configuration determination by X-ray crystallography.

Computational Chemistry and Mechanistic Insights into R 1 Amino Propane 1,3 Diol Transformations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and properties of molecules like (R)-1-Amino-propane-1,3-diol. By modeling electron density, DFT provides a computationally efficient yet highly accurate method for exploring conformational landscapes, intermolecular interactions, and reaction pathways.

Conformational Analysis and Energetic Stability of the Chiral Diol

The flexibility of this compound, an acyclic molecule, gives rise to numerous possible conformations due to rotation around its single bonds. DFT calculations are crucial for identifying the most stable conformers and understanding the energetic landscape. While specific DFT studies on this compound are not prevalent in the literature, analysis of related structures such as 2-amino-2-methyl-1,3-propanediol (B94268) and 2-amino-3-hydroxymethyl-1,3-propane diol (TRIS) provides a strong basis for prediction. nih.govresearchgate.net

The stability of different conformers is primarily dictated by the interplay between steric hindrance and stabilizing intramolecular interactions, particularly hydrogen bonding. DFT calculations, typically using functionals like B3LYP with basis sets such as aug-cc-pVDZ, can optimize the geometry of various conformers and calculate their relative energies. nih.gov For this compound, the key dihedral angles would be C1-C2, C2-C3, H-O1, H-O3, and H-N. The most stable conformers are expected to be those that maximize intramolecular hydrogen bonds (O-H···N or N-H···O) while minimizing steric repulsion between the hydroxyl and amino groups. nih.gov

Table 1: Representative Relative Energies of a Substituted Amino Diol Conformer (Illustrative) Based on data for structurally similar compounds.

| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Intramolecular H-Bond Present |

| A | g+, a, g- | 0.00 | Yes (O-H···N) |

| B | a, a, a | 1.52 | No |

| C | g-, g+, a | 2.10 | Yes (N-H···O) |

| D | g+, g+, g+ | 3.45 | No |

This interactive table illustrates how DFT calculations can rank the stability of different spatial arrangements of the molecule.

Investigation of Anomeric Effects and Intramolecular Interactions

While the anomeric effect is classically associated with cyclic systems containing heteroatoms, its underlying principles involving stereoelectronic interactions can be extended to acyclic molecules. However, for this compound, the dominant intramolecular interactions are hydrogen bonds. lew.ro

DFT is an excellent method for characterizing these non-covalent interactions. The presence of a hydrogen bond can be confirmed by geometric criteria (short donor-acceptor distance, appropriate angle) and vibrational frequency analysis, where the stretching frequency of the donor group (e.g., O-H) is red-shifted upon hydrogen bond formation. nih.gov The strength of these hydrogen bonds can be quantified using methods like the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology to identify bond critical points. researchgate.net In this compound, the formation of five or six-membered rings via intramolecular hydrogen bonding between the amino and hydroxyl groups is a key factor stabilizing specific conformations. nih.govntu.edu.tw These interactions significantly influence the molecule's shape and reactivity. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are paramount in elucidating the detailed mechanisms of chemical reactions. For transformations involving this compound, such as its synthesis or its use as a precursor for other molecules like cyclic carbonates, DFT can map the entire potential energy surface of the reaction. rsc.orgchemrxiv.org

This process involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the first-order saddle point on the potential energy surface that connects reactants and products. This is a critical step, as the structure of the TS determines the reaction's stereochemical outcome.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. researchgate.net

For example, in the synthesis of 2-amino-1,3-diols, DFT can be used to model the approach of a nucleophile to a carbonyl precursor, allowing researchers to understand the factors that control facial selectivity. researchgate.net

Molecular Dynamics Simulations in Enzymatic Catalysis and Stereocontrol

Enzymes are powerful catalysts for the stereoselective synthesis of chiral molecules like this compound. rsc.org Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of an enzyme and its substrate over time, offering insights that are often inaccessible through static models alone. mdpi.comnih.gov

MD simulations model the motions of atoms in a system by solving Newton's equations of motion. In the context of enzymatic catalysis, a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. ufl.edu In this method, the reactive center of the enzyme-substrate complex (e.g., the substrate and key active site residues) is treated with a high-accuracy QM method, while the rest of the protein and solvent are modeled using a more computationally efficient MM force field. nih.gov

These simulations can reveal:

Substrate Binding and Orientation: How this compound or its precursors fit into the enzyme's active site. The specific orientation, enforced by hydrogen bonds and steric interactions, is fundamental to stereocontrol.

Conformational Changes: Enzymes are not rigid structures. MD can show how the protein's structure fluctuates and how these dynamic motions may be coupled to the chemical reaction step, potentially lowering the activation barrier. mdpi.com

Role of Active Site Residues: MD can illuminate the precise roles of individual amino acid residues in stabilizing transition states and guiding the reaction along a specific stereochemical path.

Development and Validation of Stereochemical Models for Asymmetric Induction

The stereoselective synthesis of 2-amino-1,3-diols relies heavily on the principles of asymmetric induction, where a chiral center in a molecule influences the creation of a new stereocenter. beilstein-journals.orgnih.gov Computational chemistry plays a vital role in refining and validating classical stereochemical models such as the Felkin-Anh and Cram chelation models. acs.orgnih.gov

These models provide a qualitative framework for predicting the outcome of nucleophilic additions to chiral carbonyl compounds, which are common precursors to amino diols.

Felkin-Anh Model: Predicts that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent at the α-carbon, following a staggered conformation. diva-portal.org

Cram Chelation Model: Applies when a chelating group (like a hydroxyl or amino group) is present at the α-position. The substrate forms a cyclic complex with a Lewis acid, and the nucleophile attacks from the less hindered face of this rigid structure. acs.org

Computational methods can validate these models by calculating the energies of the different possible transition states. If the transition state predicted by the Felkin-Anh model is found to be the lowest in energy, the model is validated for that specific reaction. In cases where experimental results deviate from these simple models, computational studies can help develop more refined models that account for other factors like electrostatic interactions or 1,3-allylic strain. acs.org

Theoretical Prediction of Enantioselectivity and Diastereoselectivity in Synthetic Routes

Beyond validating existing models, computational chemistry can provide quantitative predictions of enantioselectivity and diastereoselectivity in synthetic routes leading to molecules like this compound. nih.gov The stereochemical outcome of a reaction is determined by the difference in the free energies of the transition states leading to the different stereoisomers (ΔΔG‡).

By calculating the energies of all relevant transition states using high-level DFT methods, the ratio of the products can be predicted using the relationship derived from transition state theory. nih.govworldscientific.com For instance, to predict the diastereomeric ratio (dr) of a reaction producing a syn and an anti-diol, one would compute the energies of the transition states TS-syn and TS-anti.

Table 2: Theoretical Prediction of Stereoselectivity Based on Transition State Energies

| Transition State | Calculated Free Energy (kcal/mol) | Relative Free Energy (ΔΔG‡) (kcal/mol) | Predicted Product Ratio (at 298 K) |

| TS-syn | -250.5 | 1.8 | 5:95 |

| TS-anti | -252.3 | 0.0 |

This interactive table demonstrates how the calculated energy difference between competing transition states can be used to predict the stereochemical outcome of a reaction.

These predictive capabilities are invaluable in synthetic chemistry. They allow for the in silico screening of catalysts, substrates, and reaction conditions to identify the optimal parameters for achieving high stereoselectivity, thereby saving significant time and resources in the laboratory. nih.govrepec.org

Future Directions and Emerging Research Avenues in R 1 Amino Propane 1,3 Diol Chemistry

Innovations in Environmentally Benign and Cost-Effective Synthetic Routes

The development of sustainable and economically viable methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For (R)-1-amino-propane-1,3-diol, research is increasingly focused on biocatalytic and chemoenzymatic approaches that offer significant advantages over traditional chemical syntheses.

Biocatalytic and Chemoenzymatic Strategies:

Enzymes, with their inherent stereoselectivity and ability to operate under mild conditions, are at the forefront of green synthetic routes to chiral amino alcohols. Key enzyme classes being explored for the synthesis of compounds like this compound include:

Transketolases and Transaminases: The coupling of transketolase and transaminase-catalyzed reactions in a cascade system presents a promising avenue for the synthesis of chiral amino-alcohols from simple, non-chiral starting materials. This approach can lead to faster process development and novel synthetic pathways with reduced environmental impact and cost. nih.gov

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases are being utilized for the asymmetric reductive amination of α-hydroxy ketones. This one-step synthesis of chiral amino alcohols offers high enantioselectivity. frontiersin.org Research is focused on improving the catalytic efficiency of these enzymes to make the process more industrially viable. frontiersin.org Reductive amination using AmDHs is particularly attractive due to the use of inexpensive ammonia (B1221849) as the amino donor and the generation of water as the primary byproduct. frontiersin.org

Cost-Effectiveness and Green Chemistry Metrics:

To quantify the environmental performance of these synthetic routes, green chemistry metrics are being increasingly applied. mdpi.comrsc.orgoulu.fi These metrics evaluate factors such as atom economy, E-factor (environmental impact factor), and process mass intensity, providing a systematic way to assess the sustainability of different synthetic strategies. rsc.org

Design of Next-Generation Chiral Catalysts Derived from this compound

The unique stereochemical and functional group arrangement of this compound makes it an attractive scaffold for the development of novel chiral catalysts and ligands for asymmetric synthesis.

Ligands for Asymmetric Catalysis:

Derivatives of chiral amino alcohols and diols are widely used as ligands in a variety of metal-catalyzed asymmetric reactions. researchgate.netmdpi.comyale.edu Research in this area focuses on:

Fine-tuning Ligand Structure: By modifying the substituents on the amino and hydroxyl groups of this compound, the steric and electronic properties of the resulting ligands can be precisely controlled. This allows for the optimization of catalyst performance for specific transformations, leading to higher yields and enantioselectivities.

Novel Catalyst Systems: There is ongoing exploration of new metal complexes incorporating ligands derived from this compound. These catalysts are being tested in a range of asymmetric reactions, including reductions, additions, and carbon-carbon bond-forming reactions. rug.nl

Organocatalysis:

In addition to metal-based catalysts, there is growing interest in the use of this compound and its derivatives as organocatalysts. nih.gov These metal-free catalysts offer advantages in terms of lower toxicity, cost, and sensitivity to air and moisture. Research is focused on designing bifunctional organocatalysts that can activate both the nucleophile and the electrophile in a stereocontrolled manner.

A study on the synthesis of chiral 1,3-diols utilized a new proline-derived organocatalyst in an asymmetric aldol (B89426) reaction, achieving high enantiomeric excess (>99% ee). nih.gov This highlights the potential for developing novel organocatalysts based on amino diol structures for various asymmetric transformations.

Exploration of Advanced Functional Materials Utilizing Amino Diol Scaffolds

The bifunctional nature of this compound, possessing both amino and diol functionalities, makes it a valuable building block for the synthesis of a wide range of advanced functional materials.

Biodegradable Polymers:

There is a significant research effort focused on the development of biodegradable polymers from renewable resources to address environmental concerns associated with traditional plastics. 2-Amino-1,3-propane diols serve as versatile platforms for the synthesis of functional aliphatic cyclic carbonate monomers, which can then be polymerized via ring-opening polymerization to produce well-defined and biodegradable polymers. rsc.orgrsc.orgsigmaaldrich.comnih.gov These polymers have potential applications in biomedical fields, such as drug delivery and tissue engineering, as their degradation products are expected to be non-toxic. nih.gov

Hydrogels for Biomedical Applications:

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications, including tissue engineering scaffolds and drug delivery systems. nih.govnih.govmdpi.commdpi.comqub.ac.uk The amino and hydroxyl groups of this compound provide reactive sites for crosslinking and functionalization, enabling the creation of hydrogels with tailored properties. Research in this area is focused on:

Controlling Mechanical Properties: The crosslinking density and chemical structure of the hydrogel can be adjusted to control its stiffness and elasticity, which is crucial for mimicking the properties of native tissues. nih.gov

Incorporating Bioactivity: The amino groups on the aminodiol scaffold can be used to attach bioactive molecules, such as peptides or growth factors, to promote cell adhesion, proliferation, and differentiation. nih.gov

Interdisciplinary Research Integrating Advanced Analytics and Computational Methods

The synergy between experimental and theoretical approaches is becoming increasingly important for advancing the chemistry of this compound.

Advanced Analytical Techniques:

Sophisticated analytical methods are essential for characterizing the structure, purity, and properties of this compound and its derivatives. Techniques such as:

Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess of chiral compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry: Employed for the structural elucidation of novel catalysts and materials. nih.gov

Spectroscopic and Microscopic Techniques: Utilized to characterize the morphology and surface properties of functional materials derived from aminodiol scaffolds. chemicalbook.com

Computational Modeling and Simulation:

Computational methods, such as Density Functional Theory (DFT), are powerful tools for understanding reaction mechanisms and predicting the performance of chiral catalysts. nih.govrsc.org These studies can provide valuable insights into:

Catalyst-Substrate Interactions: Modeling the interactions between a chiral catalyst derived from this compound and the reactants can help to explain the origin of stereoselectivity and guide the design of more efficient catalysts. rsc.org

Reaction Pathways: Computational analysis can be used to map out the energy profiles of different reaction pathways, allowing researchers to identify the most favorable routes and optimize reaction conditions.

The integration of these advanced analytical and computational tools with experimental work is expected to accelerate the discovery and development of new applications for this compound in the years to come.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-Amino-propane-1,3-diol and its derivatives?

- Methodology :

- Allylation : Adapt procedures from related diol scaffolds. For example, (1R,2R)-2-Amino-1-(4-bromophenyl)propane-1,3-diol can be selectively allylated using methods optimized for regioselectivity and stereochemical control .

- Hydrogenation : Reduce intermediates like nitriles or ketones using catalytic hydrogenation (e.g., Pd/C or Raney Ni) under controlled pressure and temperature .

- Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (R)-enantiomer, ensuring optical purity via polarimetry or HPLC with chiral columns.

Q. How can researchers characterize this compound and validate its structural integrity?

- Methodology :

- Spectroscopic Analysis : Combine -NMR, -NMR, and FT-IR to confirm functional groups and stereochemistry .

- X-ray Crystallography : Resolve ambiguous stereochemical assignments using single-crystal diffraction data .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns via HRMS (High-Resolution Mass Spectrometry) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodology :

- Hazard Mitigation : Wear PPE (gloves, goggles) to avoid dermal/ocular exposure, as amino diols can cause severe irritation .

- Storage : Store in airtight containers under inert gas (N or Ar) to prevent oxidation or hygroscopic degradation.

- Waste Disposal : Neutralize acidic/basic residues before disposal, adhering to institutional guidelines for amine-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar amino diols?

- Methodology :

- Computational Validation : Use tools like the CSEARCH protocol to compare experimental -NMR shifts with predicted values, identifying outliers that may indicate structural misassignment .

- Isotopic Labeling : Introduce - or -labels to track specific resonances in crowded spectra.

- Cross-Validation : Combine multiple techniques (e.g., NOESY for spatial proximity, DEPT for carbon hybridization) to confirm assignments .

Q. What environmental persistence and analytical methods apply to amino diol derivatives in aqueous systems?

- Methodology :

- Persistence Studies : Assess hydrolysis rates under varying pH and temperature conditions. For example, 2,2-bis(bromomethyl)propane-1,3-diol exhibits high water solubility and persistence, requiring LC-MS/MS for trace detection .

- Degradation Pathways : Use radical scavengers (e.g., tert-butanol) to probe photolytic or oxidative degradation mechanisms.

Q. How can reaction conditions be optimized for scalable synthesis of enantiopure this compound?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (catalyst loading, solvent polarity, temperature) to maximize yield and enantiomeric excess (ee).

- Kinetic Profiling : Monitor reaction progress via in-situ FT-IR or Raman spectroscopy to identify rate-limiting steps .

- Workflow Automation : Use flow chemistry to enhance reproducibility and reduce batch-to-batch variability in multi-step syntheses .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing amino diol bioactivity datasets with high variability?

- Methodology :

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to reduce dimensionality and identify key variables influencing bioactivity.

- Robust Regression : Use Huber or Tukey bisquare weighting to mitigate outliers in dose-response curves.

- Bayesian Modeling : Quantify uncertainty in IC values or binding affinities using Markov Chain Monte Carlo (MCMC) simulations.

Q. How can computational models predict the physicochemical properties of novel amino diol analogs?

- Methodology :

- QSAR (Quantitative Structure-Activity Relationship) : Train models on datasets of logP, pKa, and solubility using descriptors like topological polar surface area (TPSA) or Hammett constants.

- MD Simulations : Simulate solvation dynamics and membrane permeability using force fields (e.g., AMBER or CHARMM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.